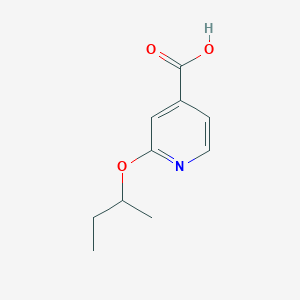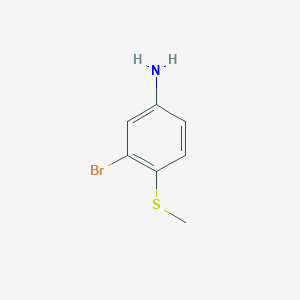
3-Bromo-4-(methylsulfanyl)aniline
Descripción general
Descripción
3-Bromo-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8BrNS It is a derivative of benzenamine, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with a bromine atom and a methylthio group, respectively
Aplicaciones Científicas De Investigación
3-Bromo-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-(methylthio)benzenamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group. This compound can also undergo free radical bromination, which is a common reaction at the benzylic position of aromatic compounds . These interactions suggest that 3-Bromo-4-(methylthio)benzenamine can influence the activity of enzymes and proteins by modifying their structure or function.
Cellular Effects
The effects of 3-Bromo-4-(methylthio)benzenamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell surface receptors, leading to changes in intracellular signaling cascades. Additionally, 3-Bromo-4-(methylthio)benzenamine can modulate gene expression by binding to specific transcription factors or DNA sequences . These interactions can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-Bromo-4-(methylthio)benzenamine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it can inhibit enzymes involved in metabolic pathways by binding to their active sites . Additionally, 3-Bromo-4-(methylthio)benzenamine can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(methylthio)benzenamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-(methylthio)benzenamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(methylthio)benzenamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, low doses of 3-Bromo-4-(methylthio)benzenamine may only slightly inhibit enzyme activity, whereas high doses can cause substantial inhibition, leading to toxic or adverse effects . Threshold effects have also been observed, where a certain dosage level must be reached before any noticeable impact on cellular processes occurs.
Metabolic Pathways
3-Bromo-4-(methylthio)benzenamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of 3-Bromo-4-(methylthio)benzenamine in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-4-(methylthio)benzenamine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm or nucleus. The distribution of 3-Bromo-4-(methylthio)benzenamine within tissues can also influence its overall effects, as different tissues may have varying levels of transporters or binding proteins.
Subcellular Localization
The subcellular localization of 3-Bromo-4-(methylthio)benzenamine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 3-Bromo-4-(methylthio)benzenamine within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methylsulfanyl)aniline typically involves the bromination of 4-(methylthio)benzenamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenamines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The bromine and methylthio groups can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but with a methyl group instead of a methylthio group.
4-Bromo-3-chloroaniline: Similar structure but with a chlorine atom instead of a methylthio group.
3-Bromoaniline: Lacks the methylthio group, making it less complex.
Uniqueness
3-Bromo-4-(methylsulfanyl)aniline is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical properties and reactivity
Propiedades
IUPAC Name |
3-bromo-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKGRIMIDNBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20901-65-9 | |
| Record name | 3-bromo-4-(methylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


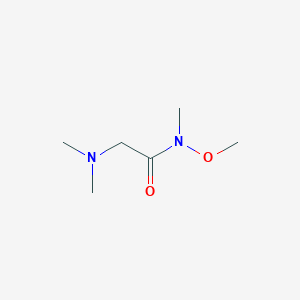
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)
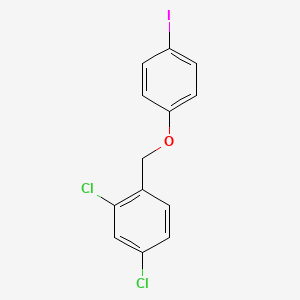
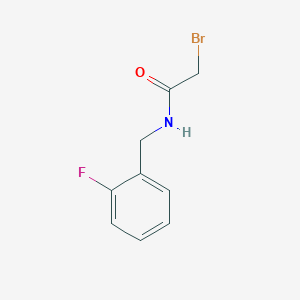

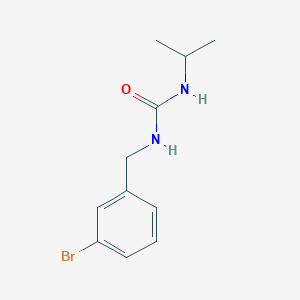
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1444830.png)
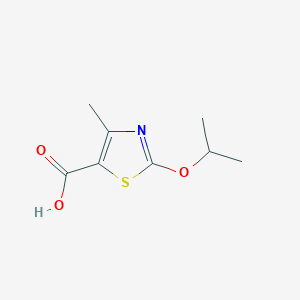
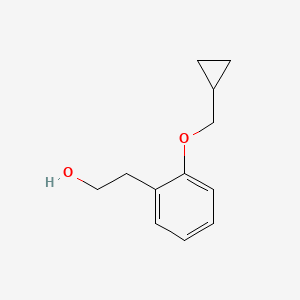
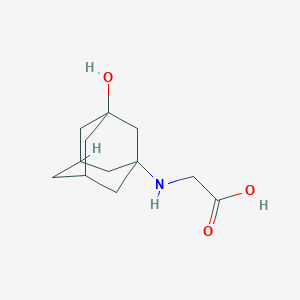
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
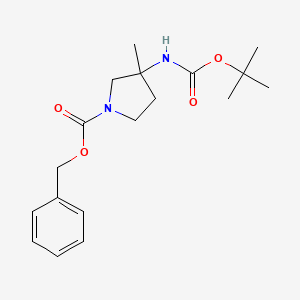
![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
